(3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid
CAS No.:
Cat. No.: VC17814336
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H11N3O2 |
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Molecular Weight | 169.18 g/mol |
IUPAC Name | (3R)-3-amino-3-(1-methylimidazol-4-yl)propanoic acid |
Standard InChI | InChI=1S/C7H11N3O2/c1-10-3-6(9-4-10)5(8)2-7(11)12/h3-5H,2,8H2,1H3,(H,11,12)/t5-/m1/s1 |
Standard InChI Key | IIRNBVRPIRIGBB-RXMQYKEDSA-N |
Isomeric SMILES | CN1C=C(N=C1)[C@@H](CC(=O)O)N |
Canonical SMILES | CN1C=C(N=C1)C(CC(=O)O)N |
Introduction
Structural Characteristics and Molecular Configuration
Core Molecular Architecture
(3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid features a propanoic acid backbone substituted at the β-position with a 1-methylimidazol-4-yl group. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is methylated at the N1 position, conferring steric and electronic modifications that influence reactivity . The carboxylic acid () and amino () groups at the α- and β-positions, respectively, enable zwitterionic behavior under physiological conditions, enhancing solubility and interaction with biological targets.
The chiral center at the third carbon atom is critical for biological activity. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the R-configuration, which aligns the imidazole ring and amino group in a spatial arrangement optimal for binding to enzymes and receptors . The SMILES notation encapsulates this configuration, emphasizing the connectivity between the imidazole and propanoic acid moieties .
Comparative Structural Analysis
Structurally analogous compounds exhibit variations in ring substitution or backbone length, leading to divergent biological properties. For instance, replacing the imidazole ring with a pyrazole moiety (as in (3R)-3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid) alters hydrogen-bonding capacity and metabolic stability. The table below highlights key structural analogs:
The methyl group at N1 in (3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid reduces ring basicity compared to unmethylated analogs, moderating its interaction with acidic residues in enzymatic active sites .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of (3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid typically involves multi-step strategies to establish chirality and functional group compatibility. One common approach utilizes enantioselective catalysis:
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Imidazole Ring Formation: Condensation of glyoxal with methylamine and formaldehyde under acidic conditions yields 1-methylimidazole-4-carbaldehyde .
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Strecker Amino Acid Synthesis: Reaction of the aldehyde with ammonium cyanide and hydrogen cyanide forms an α-aminonitrile intermediate, which is hydrolyzed to the corresponding amino acid.
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Chiral Resolution: Enzymatic or chromatographic methods separate the R- and S-enantiomers, with the former isolated via recrystallization .
Alternative routes employ asymmetric hydrogenation of β-keto esters derived from imidazole precursors, achieving enantiomeric excesses >95% . These methods prioritize atom economy and stereochemical fidelity, though scalability remains a challenge for industrial applications.
Chemical Modifications
The compound’s functional groups permit diverse derivatization:
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Carboxylic Acid Modifications: Esterification or amidation reactions protect the acid group, enhancing bioavailability. For example, methyl ester derivatives exhibit improved blood-brain barrier penetration.
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Amino Group Acylation: Acetylation or benzoylation alters hydrogen-bonding capacity, modulating interactions with biological targets .
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Imidazole Ring Substitution: Electrophilic aromatic substitution at the C2 or C5 positions introduces halogens or alkyl groups, fine-tuning electronic properties .
Biological Activity and Mechanistic Insights
Role in Histidine Metabolism
(3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid serves as an intermediate in histidine catabolism, participating in the conversion of histidine to urocanic acid. Isotopic labeling studies demonstrate its incorporation into histamine and histidine-rich proteins, suggesting a regulatory role in immune and neuronal tissues .
Neurotransmitter Modulation
In vitro assays reveal its ability to modulate γ-aminobutyric acid (GABA) and glutamate release in cortical neurons . Dialysate metabolomics data (10x concentrated samples) show elevated levels of this compound following neuronal depolarization, correlating with reduced excitotoxicity . The imidazole ring’s capacity to chelate zinc ions may underlie its neuroprotective effects, as zinc homeostasis is critical for synaptic plasticity.
Enzymatic Interactions
The compound acts as a competitive inhibitor of histidine decarboxylase (), a key enzyme in histamine biosynthesis. Molecular docking simulations indicate that the methylimidazole group occupies a hydrophobic pocket near the enzyme’s pyridoxal phosphate cofactor, disrupting substrate binding .
Applications in Medicinal Chemistry and Beyond
Industrial and Research Applications
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